Cas no 881652-46-6 (Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide)

Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide 化学的及び物理的性質
名前と識別子
-
- Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide
- 3-methyl-4,5-dihydro-1lambda6,2-thiazole-1,1-dione
- 3-Methyl-4,5-dihydroisothiazole 1,1-dioxide
- 3-methyl-4,5-dihydro-1,2-thiazole 1,1-dioxide
- SCHEMBL15763048
- AKOS034062758
- 3-methyl-4,5-dihydro-1
- 3-methyl-4,5-dihydro-isothiazole 1,1-dioxide
- Z2831873328
- EN300-395466
- 3-Methyl-4,5-dihydro-1lambda6,2-thiazole-1,1-dione
- DTXSID301244824
- 881652-46-6
- E?,2-thiazole-1,1-dione
-
- インチ: InChI=1S/C4H7NO2S/c1-4-2-3-8(6,7)5-4/h2-3H2,1H3
- InChIKey: ADXOWPSNHDMYNN-UHFFFAOYSA-N
計算された属性
- 精确分子量: 133.01974964Da
- 同位素质量: 133.01974964Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 209
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.6
- トポロジー分子極性表面積: 54.9Ų
Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01E7ZZ-50mg |
3-methyl-4,5-dihydro-1lambda6,2-thiazole-1,1-dione |
881652-46-6 | 95% | 50mg |
$303.00 | 2024-04-20 | |
1PlusChem | 1P01E7ZZ-250mg |
3-methyl-4,5-dihydro-1lambda6,2-thiazole-1,1-dione |
881652-46-6 | 95% | 250mg |
$595.00 | 2024-04-20 | |
A2B Chem LLC | AX42367-100mg |
3-methyl-4,5-dihydro-1lambda6,2-thiazole-1,1-dione |
881652-46-6 | 95% | 100mg |
$352.00 | 2024-04-19 | |
A2B Chem LLC | AX42367-10g |
3-methyl-4,5-dihydro-1lambda6,2-thiazole-1,1-dione |
881652-46-6 | 95% | 10g |
$3979.00 | 2024-04-19 | |
1PlusChem | 1P01E7ZZ-1g |
3-methyl-4,5-dihydro-1lambda6,2-thiazole-1,1-dione |
881652-46-6 | 95% | 1g |
$1139.00 | 2024-04-20 | |
1PlusChem | 1P01E7ZZ-5g |
3-methyl-4,5-dihydro-1lambda6,2-thiazole-1,1-dione |
881652-46-6 | 95% | 5g |
$3183.00 | 2024-04-20 | |
A2B Chem LLC | AX42367-2.5g |
3-methyl-4,5-dihydro-1lambda6,2-thiazole-1,1-dione |
881652-46-6 | 95% | 2.5g |
$1832.00 | 2024-04-19 | |
Enamine | EN300-395466-10.0g |
3-methyl-4,5-dihydro-1lambda6,2-thiazole-1,1-dione |
881652-46-6 | 95% | 10.0g |
$3746.0 | 2023-07-07 | |
Enamine | EN300-395466-1.0g |
3-methyl-4,5-dihydro-1lambda6,2-thiazole-1,1-dione |
881652-46-6 | 95% | 1.0g |
$871.0 | 2023-07-07 | |
1PlusChem | 1P01E7ZZ-100mg |
3-methyl-4,5-dihydro-1lambda6,2-thiazole-1,1-dione |
881652-46-6 | 95% | 100mg |
$434.00 | 2024-04-20 |
Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxideに関する追加情報
Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide (CAS No. 881652-46-6)
Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide is a chemical compound with the CAS registry number 881652-46-6. This compound belongs to the class of heterocyclic compounds known as isothiazoles, which are widely studied for their unique chemical properties and potential applications in various fields. The molecular structure of this compound consists of a five-membered ring containing sulfur and nitrogen atoms, with specific substituents that contribute to its reactivity and functionality.
Recent advancements in the synthesis and characterization of isothiazole derivatives have highlighted their potential in areas such as drug discovery, agrochemicals, and advanced materials. For instance, studies have shown that isothiazole-based compounds can exhibit significant biological activity, making them promising candidates for the development of new pharmaceutical agents. The presence of the dihydro and dioxide groups in this compound further enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of isothiazole derivatives has been a focal point of research due to their versatility in forming complex molecular architectures. One notable approach involves the reaction of thioamides with carbonyl compounds under specific conditions. This method not only simplifies the synthesis process but also allows for the introduction of various substituents, enabling the creation of tailored structures with desired properties. The dihydro configuration in this compound suggests that it may undergo further oxidation or reduction reactions to yield additional functionalized products.
In terms of applications, isothiazole derivatives have found utility in the development of pesticides and fungicides due to their ability to inhibit key enzymes involved in microbial growth. Recent studies have demonstrated that certain isothiazole-based compounds exhibit potent activity against plant pathogens, offering a sustainable alternative to conventional agrochemicals. Additionally, these compounds are being explored for their potential in catalysis and materials science, where their unique electronic properties can be leveraged to create advanced materials with tailored functionalities.
The environmental impact and safety profile of isothiazole derivatives are critical considerations for their widespread use. Research indicates that these compounds generally exhibit low toxicity to non-target organisms when used at recommended levels. However, ongoing studies are focused on optimizing their formulation and application methods to minimize any potential ecological risks.
In conclusion, Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide (CAS No. 881652-46-6) represents a valuable addition to the arsenal of heterocyclic compounds available for scientific exploration and industrial applications. Its unique chemical structure and versatile reactivity make it a subject of continued interest among researchers across multiple disciplines.
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